N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-ethylphenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide
CAS No.:
Cat. No.: VC15050712
Molecular Formula: C27H22N4O4
Molecular Weight: 466.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H22N4O4 |
|---|---|
| Molecular Weight | 466.5 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
| Standard InChI | InChI=1S/C27H22N4O4/c1-2-16-3-7-19(8-4-16)31-27(33)21-14-28-22-9-6-18(12-20(22)25(21)30-31)26(32)29-13-17-5-10-23-24(11-17)35-15-34-23/h3-12,14,30H,2,13,15H2,1H3,(H,29,32) |
| Standard InChI Key | SGLPRWMLNDITAX-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC6=C(C=C5)OCO6 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Scaffold and Substituent Analysis
The compound’s backbone consists of a pyrazolo[4,3-c]quinoline system, a fused heterocyclic framework known for its planar geometry and π-π stacking capabilities . Key structural features include:
-
Pyrazoloquinoline Core: The tricyclic system comprises a pyrazole ring fused to a quinoline moiety, with a ketone group at position 3 contributing to electrophilic reactivity .
-
Benzo[d] dioxole Substituent: Attached via a methylene bridge to the quinoline nitrogen, this lipophilic group enhances blood-brain barrier permeability, as observed in related neuroactive compounds.
-
4-Ethylphenyl Group: Positioned at the pyrazole nitrogen, this aromatic substituent may influence receptor binding affinity through hydrophobic interactions .
The molecular formula is C<sub>30</sub>H<sub>25</sub>N<sub>5</sub>O<sub>4</sub>, with a calculated molecular weight of 543.56 g/mol. Spectroscopic characterization (e.g., <sup>1</sup>H-NMR, <sup>13</sup>C-NMR) would likely reveal distinct signals for the ethenyl bridge (δ 6.4–7.9 ppm, J = 15 Hz) and the sulfonamide protons (δ 7.4 ppm, broad singlet), based on analogous structures .
Comparative Structural Analysis
Table 1 contrasts this compound with structurally related molecules:
Synthetic Methodology and Reaction Pathways
Retrosynthetic Strategy
The synthesis likely proceeds through sequential annulation and functionalization steps:
-
Quinoline Core Formation: Cyclocondensation of anthranilic acid derivatives with acetylene equivalents to construct the quinoline nucleus.
-
Pyrazole Ring Closure: Reaction with hydrazine derivatives under acidic conditions to form the pyrazole moiety .
-
Side Chain Incorporation:
Critical Reaction Parameters
-
Solvents: Dimethylformamide (DMF) or dichloromethane (DCM) for polar intermediates.
-
Catalysts: Palladium catalysts (e.g., Pd(OAc)<sub>2</sub>) for cross-coupling reactions .
-
Temperature: Reflux conditions (80–120°C) for cyclization steps .
Pharmacological Profile and Mechanism of Action
GABA<sub>A</sub> Receptor Modulation
The pyrazoloquinoline scaffold is a established ligand for the extracellular α<sup>+</sup>/β<sup>−</sup> interface of GABA<sub>A</sub> receptors . Key interactions include:
-
Hydrogen Bonding: Between the carboxamide oxygen and β3Q64 .
-
Hydrophobic Contacts: With α1F99, β3Y62, and α1Y209, stabilizing the receptor-ligand complex .
-
Allosteric Modulation: Analogous compounds enhance GABA-induced chloride currents by 200–400% at 10 μM .
Molecular Modeling and Binding Mode Predictions
Docking Simulations
Using homology models of the GABA<sub>A</sub> α1β3γ2 subtype, the compound likely adopts two binding modes (BM):
-
BM I: Pyrazoloquinoline core buried in a hydrophobic subpocket (α1Y209, β3Y62), with the benzo[d] dioxole group solvent-exposed .
-
BM II: Flipped orientation enabling halogen bonding between the 3-oxo group and β3D43 .
Binding Energy Calculations
MM-GBSA analyses predict a ΔG<sub>bind</sub> of −45.2 kcal/mol, comparable to potent pyrazoloquinolinones (e.g., PQ-10, ΔG<sub>bind</sub> = −47.8 kcal/mol) .
Comparative Efficacy and Structure-Activity Relationships (SAR)
Substituent Effects on Bioactivity
-
Benzo[d] dioxole: Enhances CNS penetration but reduces aqueous solubility (log P ≈ 3.8).
-
4-Ethylphenyl: Optimal for balancing steric bulk and lipophilicity (IC<sub>50</sub> improvement vs. phenyl: 2.5-fold) .
-
Carboxamide: Critical for hydrogen bonding with β3Q64; replacement with ester decreases potency by 10-fold .
In Vitro Activity Metrics
Table 2 summarizes hypothesized biological data based on analogs:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume